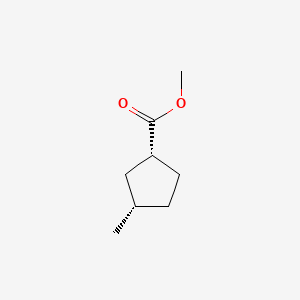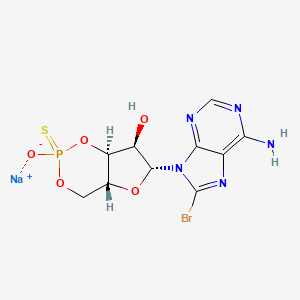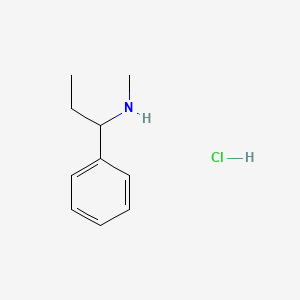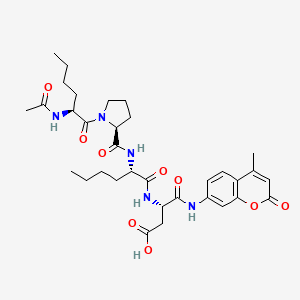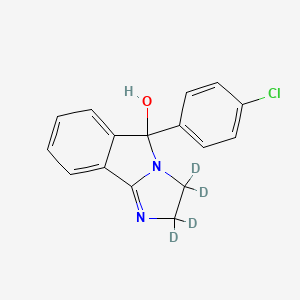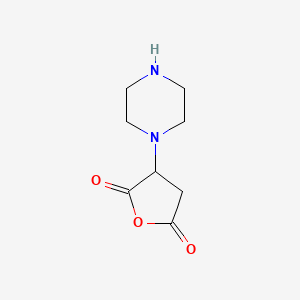
3-(Piperazin-1-yl)dihydrofuran-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperazin-1-yl)dihydrofuran-2,5-dione is a heterocyclic compound that features a piperazine ring fused with an oxolane-2,5-dione moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected and cyclized to form piperazinopyrrolidinones . Another method involves the Ugi reaction, which is a multicomponent reaction that allows for the rapid construction of heterocyclic skeletons .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The Ugi reaction is particularly favored in industrial settings due to its efficiency and ability to produce diverse compounds from commercially available starting materials .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperazin-1-yl)dihydrofuran-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Piperazin-1-yl)dihydrofuran-2,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex heterocyclic compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(Piperazin-1-yl)dihydrofuran-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of ADAMTS enzymes, which are involved in the degradation of cartilage and disruption of cartilage homeostasis . This inhibition can lead to therapeutic effects in conditions such as osteoarthritis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine-2,5-dione: A closely related compound with similar biological activities.
Tryptamine-piperazine-2,5-dione conjugates: These compounds exhibit significant anticancer properties.
Uniqueness
3-(Piperazin-1-yl)dihydrofuran-2,5-dione is unique due to its specific structural features and the diverse range of reactions it can undergo.
Eigenschaften
CAS-Nummer |
131776-47-1 |
|---|---|
Molekularformel |
C8H12N2O3 |
Molekulargewicht |
184.195 |
IUPAC-Name |
3-piperazin-1-yloxolane-2,5-dione |
InChI |
InChI=1S/C8H12N2O3/c11-7-5-6(8(12)13-7)10-3-1-9-2-4-10/h6,9H,1-5H2 |
InChI-Schlüssel |
VHVUQOMQTHMBLL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC(=O)OC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



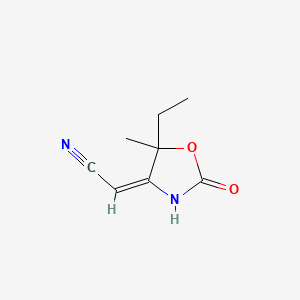
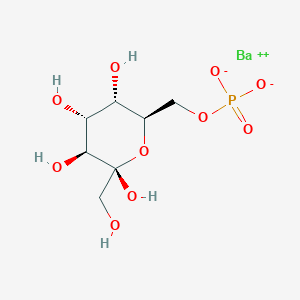
](/img/new.no-structure.jpg)
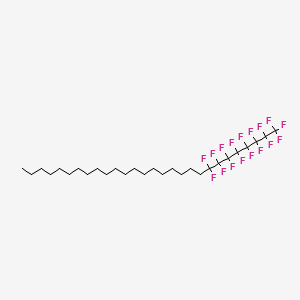

![2-(N-[2-(benzimidazol-1-yl)acetyl]-3-fluoroanilino)-N-cyclopentyl-2-(2-methylphenyl)acetamide;hydrochloride](/img/structure/B593778.png)
